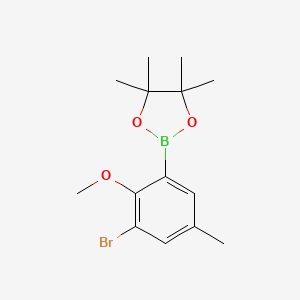
2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. The parent compound, 3-Bromo-2-methoxy-5-methylphenylboronic acid, has the empirical formula C8H10BBrO3 and a molecular weight of 244.88 . It contains varying amounts of anhydride .
Molecular Structure Analysis
The molecular structure of the parent compound, 3-Bromo-2-methoxy-5-methylphenylboronic acid, is well defined. The InChI string is1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 . The compound has a topological polar surface area of 49.7 Ų . Physical And Chemical Properties Analysis
The parent compound, 3-Bromo-2-methoxy-5-methylphenylboronic acid, has a melting point of 102-106 °C (lit.) . It has a molecular weight of 244.88 g/mol . The compound has two hydrogen bond donors and three hydrogen bond acceptors .科学的研究の応用
Enhanced Brightness and Emission-Tuned Nanoparticles
One application involves the use of bromo and dioxaborolane derivatives in the synthesis of heterodisubstituted polyfluorenes, leading to the creation of nanoparticles with bright fluorescence emission. These particles exhibit high quantum yields and tunable emission wavelengths, which are key for applications in nanotechnology and materials science (Fischer, Baier, & Mecking, 2013).
Synthesis of Novel Stilbenes and Polyenes
Another research area includes the synthesis of pinacolylboronate-substituted stilbenes and their applications in creating new materials for LCD technology. These compounds also show potential as therapeutics for neurodegenerative diseases (Das et al., 2015).
Molecular Structure Analysis
The compound's structure has been analyzed in various studies, providing insights into its molecular conformation and interactions. Such studies are fundamental for understanding the properties of the compound and its potential applications in various fields (Li & Wang, 2016).
Suzuki Polymerization for Regioregular Polyalkylthiophenes
The compound has been used in Suzuki polymerization processes to produce regioregular polyalkylthiophenes, indicating its utility in polymer chemistry and materials science (Liversedge et al., 2006).
Lipogenesis Inhibition
It has been involved in the synthesis of derivatives that inhibit lipogenesis. These findings are significant for developing lipid-lowering drugs (Das et al., 2011).
Development of Functionalized Polyfluorenes
Research also includes the development of functionalized polyfluorenes using Suzuki-Miyaura coupling polymerization. This highlights its role in the synthesis of complex organic compounds with potential applications in optoelectronics and material science (de Roo et al., 2014).
将来の方向性
The use of boronic acids and their derivatives in medicinal chemistry is a growing field of interest. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . This suggests that further studies with boronic acids, including “2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, could lead to the development of new promising drugs in the future .
作用機序
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the organoboron compound (such as our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of various biologically active compounds, including pharmaceuticals . Therefore, the compound could indirectly influence numerous biochemical pathways through its role in the synthesis of these active compounds.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds and pharmaceuticals .
Action Environment
The efficacy and stability of this compound, like many organoboron compounds, can be influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium in the case of the Suzuki-Miyaura reaction), the temperature, and the pH of the environment . Additionally, the presence of water and oxygen can potentially affect the stability of boronic acids and their derivatives .
特性
IUPAC Name |
2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO3/c1-9-7-10(12(17-6)11(16)8-9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZZZSAQBYBFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138272 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
2121513-42-4 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001138272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



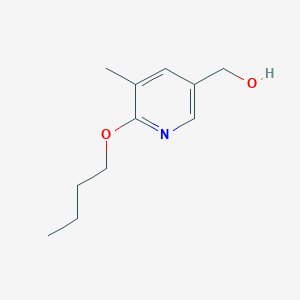
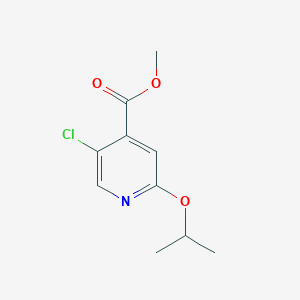


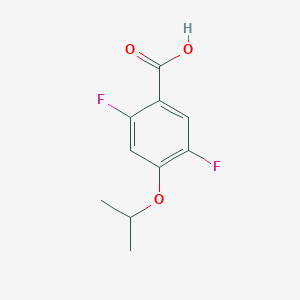
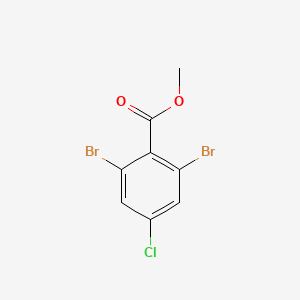
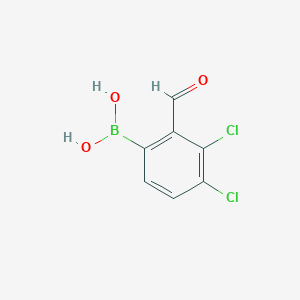

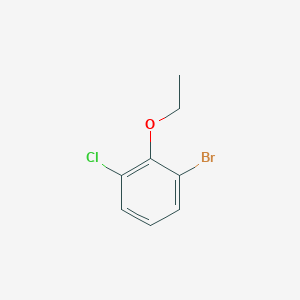
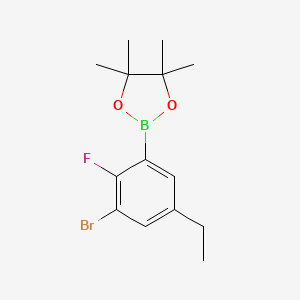
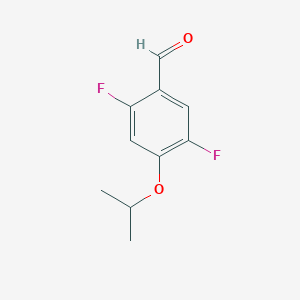
![[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6301300.png)

